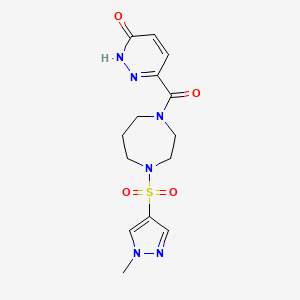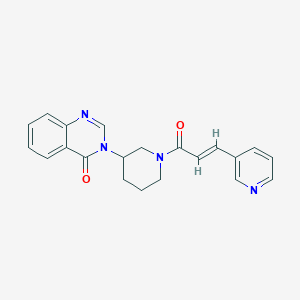
(E)-3-(1-(3-(pyridin-3-yl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(1-(3-(pyridin-3-yl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one, also known as Compound 1, is a novel small molecule with potential therapeutic applications. It belongs to the class of quinazolinone derivatives and has been synthesized using various methods.
科学的研究の応用
1. Molecular Interaction and Biological Profile
A study by Kakoulidou et al. (2021) investigated the interaction of a similar quinazoline derivative with manganese(II), resulting in the formation of manganese(II) complexes characterized by single-crystal X-ray crystallography. These complexes exhibited significant biological activities, including binding affinity with calf-thymus DNA, the cleavage ability of plasmid DNA, interaction with bovine serum albumin, and scavenging abilities for various radicals, highlighting their potential in DNA-binding and antioxidant applications (Kakoulidou et al., 2021).
2. Antimicrobial and Antioxidant Activities
Another study focused on the interaction of a novel quinazoline compound with Zn2+ in the presence of the non-steroidal anti-inflammatory drug sodium diclofenac. The resulting complexes showed promising results in DNA binding and cleavage studies, antioxidant activities, and interactions with albumin. These findings suggest potential applications in developing novel DNA binders, cleavers, antioxidants, and radical scavengers for biomedical and biotechnological applications (Kakoulidou et al., 2020).
3. Tyrosine Kinase Inhibition for Cancer Therapy
The compound's derivatives have been evaluated as dual inhibitors of Her-1 and Her-2 tyrosine kinases, showing promise in overcoming drug resistance in non-small cell lung cancer. This research underscores the potential of these compounds in developing novel therapeutic agents for targeting EGFR in solid tumors, especially in cases resistant to selective inhibitors (Cha et al., 2009).
4. Novel Antibiotics Against Resistant Bacteria
Research has also led to the discovery of quinazolinone derivatives as effective antibiotics against methicillin-resistant Staphylococcus aureus (MRSA). These compounds impair cell-wall biosynthesis by binding to penicillin-binding proteins, presenting a new class of antibiotics to combat MRSA infections (Bouley et al., 2015).
5. Synthesis and Antimicrobial Activities
The compound and its derivatives have been synthesized and evaluated for their antimicrobial activities against various bacterial and fungal strains. Studies like those conducted by Ashok et al. (2014) and others highlight the compound's utility in developing new antimicrobial agents, offering potential solutions to antibiotic resistance challenges (Ashok et al., 2014).
特性
IUPAC Name |
3-[1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidin-3-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c26-20(10-9-16-5-3-11-22-13-16)24-12-4-6-17(14-24)25-15-23-19-8-2-1-7-18(19)21(25)27/h1-3,5,7-11,13,15,17H,4,6,12,14H2/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLUCQAJSNGOLT-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C=CC2=CN=CC=C2)N3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)C(=O)/C=C/C2=CN=CC=C2)N3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-1-[(2,6-dichlorophenyl)methyl]-3-methylpyrazole-4-carbaldehyde](/img/structure/B2958094.png)
![N-(4-{[(2-hydroxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B2958097.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2958098.png)

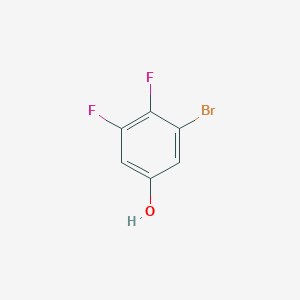

![6-[2-(4-chlorophenyl)-2-oxoethyl]-2-(4-fluorophenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2958104.png)
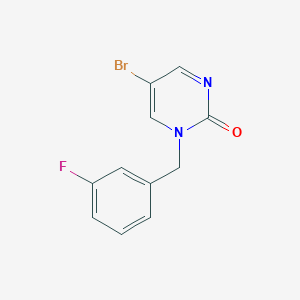
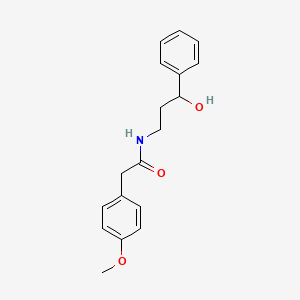

![N-(4-fluorophenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2958112.png)
![3-[1-methyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B2958113.png)

